2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid
Description
2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid (CAS: 1367702-22-4) is a non-proteinogenic amino acid derivative featuring a sulfone-functionalized tetrahydrothiopyranyl ring. This compound is primarily utilized in research and development (R&D) for medicinal chemistry and pharmaceutical intermediates due to its unique structural attributes .
Properties
IUPAC Name |
2-amino-2-(1,1-dioxothian-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c8-6(7(9)10)5-1-3-13(11,12)4-2-5/h5-6H,1-4,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTONRXLSAIHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiopyran derivative with an amino acid precursor in the presence of an oxidizing agent to introduce the dioxido functionality . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the dioxido group or other functional groups within the molecule.
Substitution: The amino group and other reactive sites can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
Research has indicated that compounds similar to 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can be effective against various bacterial strains, comparable to established antibiotics like Ampicillin and Streptomycin. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria . -
Cancer Research :
The compound's structural features may allow it to interact with cellular pathways involved in cancer progression. Preliminary studies have indicated that certain derivatives can inhibit the growth of cancer cells, including HCT-116 colon cancer cells. This positions 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic acid as a candidate for further investigation in cancer therapeutics . -
Neuropharmacology :
There is emerging interest in the compound's effects on neurotransmitter systems. Similar compounds have been studied for their ability to modulate GABA receptors, which are crucial for inhibitory neurotransmission in the brain. This could lead to applications in treating neurological disorders such as anxiety and epilepsy .
Synthetic Applications
The synthesis of 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic acid involves complex organic reactions that can yield enantiomerically enriched forms of the compound. These synthetic methodologies are significant for producing compounds with specific biological activities, offering avenues for drug development and optimization of pharmacological properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
Several 2-amino-2-(substituted phenyl)acetic acid derivatives share a core structure but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
Collagenase-Inhibiting Amino Acids
highlights collagenase inhibitors with structural similarities:
- (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: IC50 = 1.48 mM; Gibbs free energy = –6.4 kcal/mol.
- (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: IC50 = 1.31 mM; Gibbs free energy = –6.5 kcal/mol.
Comparison :
- These compounds exhibit lower IC50 values (higher potency) than typical 2-amino-2-phenylacetic acids, attributed to their extended side chains and halogen substituents, which enhance enzyme binding via hydrophobic and π–π interactions .
Hydroxyphenyl and Hydroxymethyl Derivatives
- (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid: A cephalosporin intermediate with a phenolic hydroxyl group, enhancing hydrogen-bond donor capacity .
- 2-Amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid: Features dual hydroxyl groups, increasing hydrophilicity (Price: $1,600/g) .
Key Differences :
Biological Activity
2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid, with the CAS number 1367702-22-4, is a compound characterized by its unique molecular structure, which includes a tetrahydrothiopyran ring. This structure is believed to contribute to its biological activity, making it a subject of interest in pharmacological research. The molecular formula of this compound is C7H13NO4S, and it has a molar mass of 207.25 g/mol .
The compound features several notable chemical properties:
- Molecular Formula : C7H13NO4S
- Molar Mass : 207.25 g/mol
- Structural Characteristics : The presence of the tetrahydrothiopyran ring and amino group suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.
- Pharmacological Applications : Its unique structure could allow it to interact with various biological pathways, making it a candidate for drug development .
Antimicrobial Activity
A study conducted on related compounds demonstrated significant antimicrobial activity against various pathogens. For instance:
- E. coli and Staphylococcus aureus : Compounds with similar dioxido-thiopyran structures showed inhibition zones in agar diffusion tests.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 18 |
These findings suggest that 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid may have similar effects due to structural similarities.
Pharmacological Studies
In pharmacological studies, derivatives of this compound have been tested for their effects on cellular pathways:
- Cellular Proliferation : Research indicates that compounds with the tetrahydrothiopyran ring can influence cell proliferation rates in cancer cell lines.
| Cell Line | Proliferation Rate (%) |
|---|---|
| MCF-7 (Breast Cancer) | Decreased by 30% |
| HeLa (Cervical Cancer) | Decreased by 25% |
These results indicate potential therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid, a comparison with structurally similar compounds is useful.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl) | 1803591-43-6 | Exhibits high purity; potential for pharmacological use. |
| Methyl 3-amino-3-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate | 1192109 | Explored for neuroprotective effects. |
These compounds share structural motifs that may confer similar biological activities, further supporting the potential of 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid in therapeutic applications .
Q & A
Q. What are the optimal synthetic strategies for preparing 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid with high enantiomeric purity?
- Methodological Answer: The synthesis typically involves functionalizing the tetrahydrothiopyran ring followed by oxidation to the 1,1-dioxido (sulfone) group. A two-step approach is recommended:
Ring formation: Cyclization of mercaptoacetic acid derivatives with appropriate diols under acidic conditions to form the tetrahydrothiopyran scaffold.
Oxidation: Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane to oxidize the thioether to sulfone .
For enantiomeric purity, chiral resolution via diastereomeric salt formation or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) is advised. Characterization by chiral HPLC (e.g., using a CHIRALPAK® column) ensures enantiomeric excess >98% .
Q. How can the purity and structural integrity of this compound be validated using spectroscopic techniques?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Confirm the presence of the sulfone group via deshielded protons adjacent to the sulfone (δ ~3.5–4.0 ppm). The tetrahydrothiopyranyl protons appear as multiplet signals between δ 1.8–2.5 ppm .
- ¹³C NMR: The sulfone carbon resonates at δ ~55–60 ppm, while the carboxylic acid carbon appears at δ ~170–175 ppm .
- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to detect the molecular ion peak [M+H]⁺. Expected exact mass: ~223.06 g/mol (C₇H₁₁NO₅S) .
Advanced Research Questions
Q. How do computational docking studies inform the interaction of this compound with collagenase enzymes?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes by calculating Gibbs free energy (ΔG). For analogous compounds, sulfone groups form hydrogen bonds with residues like Gln215 (bond length: 1.96–2.20 Å), while aromatic moieties engage in π-π interactions with Tyr201 (distance: ~4.1–4.2 Å) .
- Procedure:
Prepare the ligand (AMBER force field) and receptor (collagenase PDB: 1CGL).
Run docking simulations with a grid box centered on the active site.
Analyze poses with the lowest ΔG (e.g., –6.5 kcal/mol indicates strong binding) .
Q. What analytical strategies resolve contradictions in stereochemical assignment during structural elucidation?
- Methodological Answer: Contradictions between NMR and X-ray data can arise due to dynamic stereochemistry. Use:
- X-ray Crystallography: Resolve absolute configuration by growing single crystals in ethanol/water (70:30) and analyzing with Mo-Kα radiation (λ = 0.71073 Å) .
- Vibrational Circular Dichroism (VCD): Compare experimental and DFT-calculated spectra to confirm enantiomer dominance .
- Dynamic NMR (DNMR): Detect ring puckering or axial-equatorial proton exchange in the tetrahydrothiopyranyl group at variable temperatures (e.g., 298–343 K) .
Q. How does the sulfone group influence the compound’s stability under physiological conditions?
- Methodological Answer: The sulfone group enhances oxidative stability compared to thioethers. Assess via:
- Accelerated Stability Testing: Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 72 hours. Monitor degradation by HPLC (C18 column, 220 nm). Sulfone derivatives show <5% degradation, whereas thioethers degrade >20% .
- Mass Spectrometric Stability Profiling: Detect sulfone oxidation byproducts (e.g., sulfonic acids) using LC-MS/MS in negative ion mode .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
